NOX1 Inhibitory Potency: 5.4-Fold Higher Affinity than the Clinical-Stage Pan-NOX Inhibitor APX-115
In a cell-free amplex red assay measuring inhibition of ROS production by human NOX1 expressed in CHO cell membranes, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide (CAS 955539-24-9) exhibited a Ki of 200 nM [1]. By comparison, the pan-NADPH oxidase inhibitor APX-115 (Ewha-18278, isuzinaxib), a pyrazole-based clinical candidate, showed a Ki of 1,080 nM against human NOX1 under comparable binding conditions . The target compound achieves a 5.4-fold improvement in NOX1 binding affinity relative to APX-115, providing greater target engagement at equivalent concentrations.
| Evidence Dimension | NOX1 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 200 nM (human NOX1, CHO cell membrane, cell-free amplex red assay, 20 min) |
| Comparator Or Baseline | APX-115 (isuzinaxib): Ki = 1,080 nM (human NOX1) |
| Quantified Difference | 5.4-fold lower Ki (higher affinity) for CAS 955539-24-9 |
| Conditions | Human NOX1 expressed in CHO cell membranes; inhibition of ROS production measured by amplex red fluorescence after 20 min incubation |
Why This Matters
For experiments where NOX1 is the primary target of interest, selecting CAS 955539-24-9 over APX-115 enables lower working concentrations to achieve equivalent target occupancy, potentially reducing off-target effects at higher doses.
- [1] BindingDB BDBM50359534 (CHEMBL1927155). Ki = 200 nM at human NOX1. Antagonist activity assessed as inhibition of ROS production after 20 min in CHO cell membranes coexpressing tetracycline repressor. Curated by ChEMBL from Genkyotex data. View Source
